molecular formula C18H36N2S3 B1603000 Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- CAS No. 204376-00-1

Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-

Cat. No.: B1603000
CAS No.: 204376-00-1
M. Wt: 376.7 g/mol
InChI Key: NFZRSOHGHXZUPA-UHFFFAOYSA-N
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Description

Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- is a chemical compound with the molecular formula C18H36N2S3 and a molecular weight of 376.68 g/mol . This compound is known for its unique structure, which includes two thioamide groups and a central sulfur atom, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- typically involves the reaction of carbon disulfide with primary amines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide groups. The reaction conditions, including temperature and solvent choice, are crucial to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- involves its interaction with various molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The central sulfur atom plays a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of 2-methylpropyl groups enhances its solubility and stability compared to similar compounds .

Properties

IUPAC Name

bis(2-methylpropyl)carbamothioyl N,N-bis(2-methylpropyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2S3/c1-13(2)9-19(10-14(3)4)17(21)23-18(22)20(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZRSOHGHXZUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)SC(=S)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942612
Record name N,N,N',N'-Tetrakis(2-methylpropyl)trithiodicarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204376-00-1
Record name Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N′,N′-tetrakis(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204376-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiodicarbonic diamide (((H2N)C(S))2S), N,N,N',N'-tetrakis(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204376001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetrakis(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetrakis(2-methylpropyl)trithiodicarbonic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-
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